molecular formula C18H18N4O3S2 B2585308 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-28-3

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2585308
CAS No.: 899731-28-3
M. Wt: 402.49
InChI Key: VTPISFLWDFYSQW-UHFFFAOYSA-N
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Description

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is part of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article focuses on the biological activity of the specified compound, supported by research findings and data tables.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Properties : Studies indicate that compounds similar to this compound exhibit Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 66 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound has demonstrated antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .
PathogenMIC (µg/mL)Standard Drug (MIC µg/mL)
Staphylococcus aureus3250
Escherichia coli4225
Candida albicans3824

Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, showing promising results:

  • Cell Line Studies : In vitro studies reveal that the compound can inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

Neuroprotective Effects

Recent investigations into neuroprotective activities suggest that thiadiazole derivatives may also play a role in protecting neuronal cells from oxidative stress and apoptosis.

  • Mechanism of Action : The neuroprotective effects are hypothesized to be due to the modulation of signaling pathways associated with oxidative stress .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Merugu et al. (2020) evaluated various thiadiazole derivatives for their antimicrobial activity. The results showed that compounds similar to the target compound significantly inhibited bacterial growth compared to controls .
  • Neuroprotective Study :
    Skrzypek et al. (2021) investigated the neuroprotective properties of thiadiazole derivatives in a model of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death when treated with the compound .

Properties

IUPAC Name

4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPISFLWDFYSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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